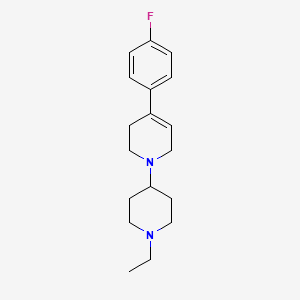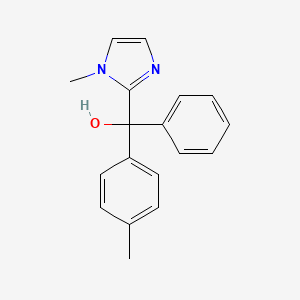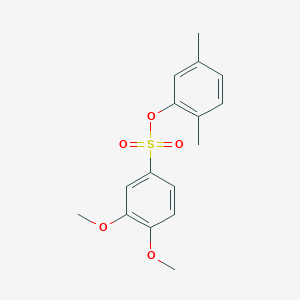![molecular formula C18H22O3 B4887558 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4887558.png)
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, due to its ability to enhance endurance and improve physical performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Mécanisme D'action
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene works by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. When activated by 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene, PPARδ promotes the oxidation of fatty acids, leading to increased energy production and improved endurance. It also increases the expression of genes involved in muscle fiber type switching, which can improve muscle strength and endurance.
Biochemical and Physiological Effects:
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene has several biochemical and physiological effects that contribute to its performance-enhancing properties. It increases the expression of genes involved in lipid metabolism, leading to increased fat burning and improved energy production. It also increases the expression of genes involved in muscle fiber type switching, leading to improved muscle strength and endurance. In addition, it has been shown to reduce inflammation and improve cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene has several advantages for laboratory experiments. It is a potent and selective PPARδ agonist, making it an ideal tool for studying the role of PPARδ in various physiological processes. It is also well-tolerated in animal models, with no significant toxicity reported at therapeutic doses. However, its use in laboratory experiments is limited by its high cost and the complexity of its synthesis.
Orientations Futures
There are several potential future directions for research on 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene. One area of interest is its potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanisms underlying its performance-enhancing properties and to develop safer and more effective PPARδ agonists.
Méthodes De Synthèse
The synthesis of 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene involves several steps, starting with the reaction of 4-methoxyphenol with 1-bromo-4-chlorobutane to obtain 4-(4-methoxyphenoxy)butyl-1-chloride. This intermediate is then reacted with 3-methylbenzene-1,2-diamine in the presence of a base to yield 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene. The synthesis of 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene has been extensively studied for its potential therapeutic applications. Several preclinical studies have shown that it can improve insulin sensitivity, reduce inflammation, and promote fat burning. It has also been shown to improve cardiovascular health by reducing blood pressure and cholesterol levels. In addition, 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-methoxy-4-[4-(3-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-15-6-5-7-18(14-15)21-13-4-3-12-20-17-10-8-16(19-2)9-11-17/h5-11,14H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHOCRVUXOCSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-[4-(3-methylphenoxy)butoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4887476.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4887485.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4887503.png)
![methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887509.png)
![3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4887521.png)


![1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]-4-phenylpiperazine](/img/structure/B4887540.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B4887567.png)

![4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4887579.png)
